![molecular formula C10H16BO2 B11911803 (3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a boron-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a dioxaborole ring fused to a hexahydrobenzene ring. The presence of boron in its structure makes it an interesting subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves the reaction of a suitable boronic acid or boronate ester with a diene or alkene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the boron-containing ring structure. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of (3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with biological molecules through the boron atom. Boron can form stable complexes with diols and other Lewis bases, which can disrupt biological processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boronic acids: Compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group.
Borate esters: Compounds where the boron atom is bonded to oxygen atoms and alkyl or aryl groups.
Borohydrides: Compounds containing a boron atom bonded to hydrogen atoms.
Uniqueness
(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is unique due to its fused ring structure and the presence of a dioxaborole ring This structure imparts specific chemical properties, such as stability and reactivity, which are not commonly found in other boron-containing compounds
Propriétés
Formule moléculaire |
C10H16BO2 |
|---|---|
Poids moléculaire |
179.05 g/mol |
InChI |
InChI=1S/C10H16BO2/c1-9(2)6-4-7(9)10(3)8(5-6)12-11-13-10/h6-8H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1 |
Clé InChI |
LWAMOOKWTDKVFQ-OORONAJNSA-N |
SMILES isomérique |
[B]1O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C |
SMILES canonique |
[B]1OC2CC3CC(C3(C)C)C2(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


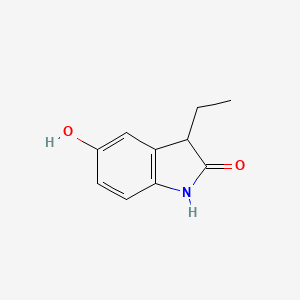
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)
![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)
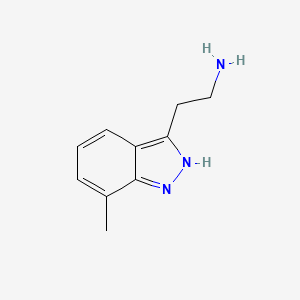

![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)


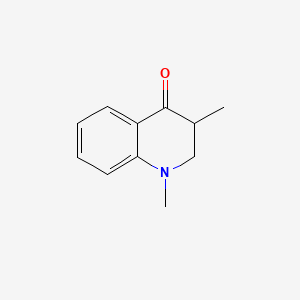

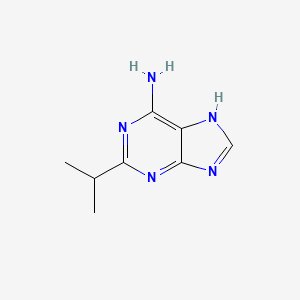

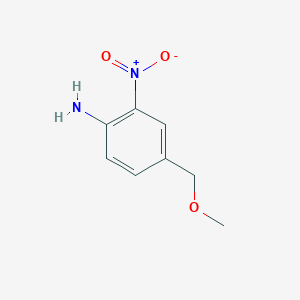
![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
